allyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Allyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a chlorophenyl group, and an allyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones under basic conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazolopyrimidine core. The final step involves esterification with allyl alcohol to introduce the allyl ester moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Allyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the chlorophenyl ring .
Scientific Research Applications
Allyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a tyrosinase inhibitor, which is important for treating hyperpigmentation disorders.
Antitumor Activity: Thiazolopyrimidine derivatives have demonstrated high antitumor activity, making them promising candidates for cancer treatment.
Antibacterial and Anti-inflammatory: The compound exhibits antibacterial and anti-inflammatory properties, which can be explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of allyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial for managing hyperpigmentation disorders. Additionally, its antitumor activity is attributed to its ability to interfere with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share the thiazolopyrimidine core and exhibit similar biological activities.
Indole Derivatives: Indole derivatives also show diverse biological activities and are structurally similar in terms of aromaticity and functional group diversity.
Uniqueness
Allyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the allyl ester moiety and the chlorophenyl group enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H19ClN2O3S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
prop-2-enyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H19ClN2O3S/c1-4-9-25-18(24)15-11(3)21-19-22(17(23)14(5-2)26-19)16(15)12-7-6-8-13(20)10-12/h4,6-8,10,14,16H,1,5,9H2,2-3H3 |
InChI Key |
WOYCLXTVDGXYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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